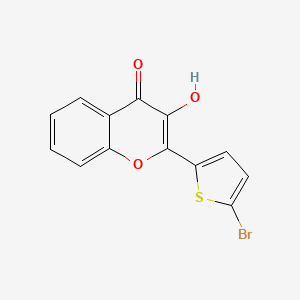
3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate is an organic compound belonging to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring substituted with ethyl, fluorophenyl, and methyl groups, and it is paired with an ethanesulfonate anion. Benzothiazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl, fluorophenyl, and methyl groups are introduced through substitution reactions. For example, the ethyl group can be introduced via alkylation using ethyl halides, while the fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzothiazolium Salt: The final step involves the quaternization of the benzothiazole nitrogen with an alkylating agent, such as methyl iodide, followed by the addition of ethanesulfonic acid to form the ethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium chloride
- 6-(4-Fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium bromide
- 3-Ethyl-6-(4-chlorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate
Uniqueness
3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to the presence of the fluorophenyl group, which imparts specific electronic properties and potential biological activities. The ethanesulfonate anion also contributes to its solubility and stability in aqueous environments, making it suitable for various applications.
Propiedades
Número CAS |
654070-02-7 |
|---|---|
Fórmula molecular |
C18H20FNO3S2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
ethanesulfonate;3-ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C16H15FNS.C2H6O3S/c1-3-18-11(2)19-16-10-13(6-9-15(16)18)12-4-7-14(17)8-5-12;1-2-6(3,4)5/h4-10H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
JQXVAYNTTURGEG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=C1C=CC(=C2)C3=CC=C(C=C3)F)C.CCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)


![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
